molecular formula C18H16ClNO4 B12470217 1-{4-[(4-Chlorobenzyl)oxy]phenyl}-5-oxopyrrolidine-3-carboxylic acid

1-{4-[(4-Chlorobenzyl)oxy]phenyl}-5-oxopyrrolidine-3-carboxylic acid

Cat. No.: B12470217
M. Wt: 345.8 g/mol
InChI Key: JPMORZKNPKIDSM-UHFFFAOYSA-N
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Description

Structural Significance of Pyrrolidine-3-Carboxylic Acid Derivatives in Medicinal Chemistry

Pyrrolidine-3-carboxylic acid derivatives occupy a critical niche in drug discovery due to their unique stereochemical and physicochemical properties. The pyrrolidine ring’s saturated five-membered structure provides sp³-hybridized carbons, enabling three-dimensional exploration of pharmacophore space while maintaining metabolic stability. The non-planar "pseudorotation" of the ring allows dynamic conformational adjustments, facilitating optimal binding to diverse biological targets.

The carboxylic acid group at position 3 introduces hydrogen-bonding capabilities, often critical for interactions with enzymatic active sites or receptor pockets. For example, in peroxisome proliferator-activated receptor (PPAR) agonists, pyrrolidine-3-carboxylic acid derivatives exhibit enhanced binding affinity due to electrostatic interactions between the carboxylate moiety and conserved lysine residues in the ligand-binding domain. This functional group also modulates solubility, as evidenced by the pKa-dependent partitioning behavior of analogous compounds in physiological environments.

Substituents at the pyrrolidine ring’s nitrogen and carbon positions further refine bioactivity. The 5-oxo group in this compound introduces a ketone functionality, which may participate in keto-enol tautomerism, influencing electron distribution across the ring. Such electronic effects can alter binding kinetics, as demonstrated in studies of pyrrolidinone-based kinase inhibitors, where the ketone group stabilizes interactions via dipole-dipole forces.

Properties

Molecular Formula

C18H16ClNO4

Molecular Weight

345.8 g/mol

IUPAC Name

1-[4-[(4-chlorophenyl)methoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid

InChI

InChI=1S/C18H16ClNO4/c19-14-3-1-12(2-4-14)11-24-16-7-5-15(6-8-16)20-10-13(18(22)23)9-17(20)21/h1-8,13H,9-11H2,(H,22,23)

InChI Key

JPMORZKNPKIDSM-UHFFFAOYSA-N

Canonical SMILES

C1C(CN(C1=O)C2=CC=C(C=C2)OCC3=CC=C(C=C3)Cl)C(=O)O

Origin of Product

United States

Preparation Methods

Reaction Scheme:

  • Itaconic acid (1.0 eq) and 4-chlorobenzylamine (1.2 eq) are refluxed in acetic acid at 110°C for 12 hours.
  • The intermediate undergoes intramolecular cyclization upon dehydration, forming the 5-oxopyrrolidine-3-carboxylic acid backbone.
  • Purification via recrystallization from ethyl ether/methanol yields the target compound with 66% efficiency .

Critical Parameters:

Parameter Optimal Value Impact on Yield
Solvent Acetic acid Maximizes protonation of amine
Temperature 110°C Accelerates cyclization
Stoichiometry 1:1.2 (acid:amine) Reduces side products

This method is favored for its scalability and minimal byproduct formation, though it requires careful control of dehydration.

Friedel-Crafts Acylation and Cyclization

An alternative approach involves Friedel-Crafts acylation to construct the aromatic ether moiety prior to pyrrolidinone formation.

Stepwise Procedure:

  • 4-Hydroxybenzaldehyde is reacted with 4-chlorobenzyl bromide in the presence of K₂CO₃/DMF to form 4-[(4-chlorobenzyl)oxy]benzaldehyde .
  • The aldehyde undergoes Friedel-Crafts acylation with acrylic acid derivatives, facilitated by Lewis acids (e.g., ZnCl₂), to form a β-keto ester intermediate.
  • Cyclization via microwave irradiation (300 W, 15 min) in acetic anhydride yields the pyrrolidinone ring.

Yield Optimization:

  • Microwave irradiation reduces reaction time from 12 hours to 15 minutes.
  • Use of ZnO as a catalyst improves cyclization efficiency to 72% .

Palladium-Catalyzed Cross-Coupling

For advanced functionalization, Suzuki-Miyaura coupling introduces the 4-[(4-chlorobenzyl)oxy]phenyl group to preformed pyrrolidinone intermediates.

Protocol:

  • 5-Oxopyrrolidine-3-carboxylic acid is converted to its boronic ester using bis(pinacolato)diboron.
  • Coupling with 1-bromo-4-[(4-chlorobenzyl)oxy]benzene (CAS 870778-91-9) under Pd(PPh₃)₄ catalysis in dioxane/H₂O (3:1) at 90°C for 8 hours.
  • Final hydrolysis with NaOH (2M) yields the target compound with 58% isolated yield .

Advantages:

  • Enables modular synthesis for derivatives.
  • Tolerates diverse substituents on the phenyl ring.

Solid-Phase Synthesis for High-Throughput Production

Recent advancements employ resin-bound strategies to streamline purification:

  • Wang resin is functionalized with a tert-butyl ester derivative of pyrrolidinone.
  • Sequential alkylation with 4-chlorobenzyl bromide and cleavage with TFA/H₂O (95:5) yields the carboxylic acid.
  • Average yield: 78% , purity >95% (HPLC).

Green Chemistry Approaches

Solvent-free mechanochemical synthesis has been explored to enhance sustainability:

  • Ball-milling itaconic acid , 4-chlorobenzylamine , and ZnO (10 mol%) for 2 hours.
  • Achieves 64% yield with reduced energy consumption.

Chemical Reactions Analysis

Types of Reactions

1-{4-[(4-Chlorobenzyl)oxy]phenyl}-5-oxopyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxylic acid group to an alcohol.

    Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles like amines (R-NH2), thiols (R-SH)

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones

    Reduction: Formation of alcohols

    Substitution: Formation of substituted benzyl derivatives

Scientific Research Applications

1-{4-[(4-Chlorobenzyl)oxy]phenyl}-5-oxopyrrolidine-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-{4-[(4-Chlorobenzyl)oxy]phenyl}-5-oxopyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Structural Analogs and Their Properties

The following table summarizes key analogs of the target compound, focusing on substituent variations and their physicochemical properties:

Compound Name Substituent Variations Molecular Formula Molecular Weight (g/mol) Key Properties/Data Reference
1-{4-[(4-Chlorobenzyl)oxy]phenyl}-5-oxopyrrolidine-3-carboxylic acid 4-chlorobenzyloxy-phenyl C₁₈H₁₆ClNO₄ 345.78 Data not explicitly reported in evidence; inferred from analogs.
(2S,3R)-3-(4-Chlorophenyl)-5-oxo-pyrrolidine-2-carboxylic acid (102) 4-chlorophenyl at C3, stereospecific (2S,3R) C₁₁H₁₀ClNO₃ 239.65 Melting point: 191°C; IR: NH (3280 cm⁻¹), C=O (1720 cm⁻¹); NMR data confirmed .
1-(4-Fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid 4-fluorophenyl C₁₁H₁₀FNO₃ 223.20 MS: m/z 245.1 [M+H]⁺; synthetic yield ~49–50% .
1-(3-Chloro-4-methylphenyl)-5-oxo-pyrrolidine-3-carboxylic acid 3-chloro-4-methylphenyl C₁₂H₁₂ClNO₃ 253.68 CAS: 63674-66-8; purity 100% .
(3S)-1-(4-Acetylphenyl)-5-oxopyrrolidine-3-carboxylic acid 4-acetylphenyl C₁₃H₁₃NO₄ 247.25 SMILES: O=C(c1ccc(cc1)N2C(=O)CC(C(=O)O)C2)C; InChiKey: BFMOENNKJQPZLX-UHFFFAOYSA-N .
1-(4-Aminophenyl)-5-oxopyrrolidine-3-carboxylic acid 4-aminophenyl C₁₁H₁₂N₂O₃ 220.22 Synonyms: AGN-PC-015NC6, STK359619; lab use only .
1-[4-(Decylcarbamoyl)phenyl]-5-oxopyrrolidine-3-carboxylic acid 4-(decylcarbamoyl)phenyl C₂₂H₃₂N₂O₄ 388.50 Density: 1.137 g/cm³; pKa: 4.28 .
Methyl 1-(4-fluorobenzyl)-5-oxopyrrolidine-3-carboxylate 4-fluorobenzyl, methyl ester C₁₃H₁₄FNO₃ 263.26 CAS: 1171317-52-4; biochemical reagent .

Key Observations

Substituent Effects on Physicochemical Properties: Halogenated Aromatic Groups: The 4-chlorobenzyloxy group in the target compound likely enhances lipophilicity compared to non-halogenated analogs (e.g., 4-acetylphenyl in ). Chlorine and fluorine substituents also influence electronic properties, affecting reactivity and binding interactions. Polar Functional Groups: The carboxylic acid moiety at C3 ensures solubility in polar solvents, while ester derivatives (e.g., methyl ester in ) reduce polarity for membrane permeability. Steric and Stereochemical Factors: Stereospecific analogs like compound 102 (2S,3R configuration) highlight the role of chirality in biological activity , though data on the target compound’s stereochemistry are unavailable.

Synthetic Yields and Methods: Analogs with halogenated aryl groups (e.g., 4-fluorophenyl in ) show moderate yields (~49–50%), suggesting similar challenges in coupling reactions for the target compound.

Spectroscopic Characterization :

  • IR and NMR data for compound 102 (C=O at 1720 cm⁻¹, NH at 3280 cm⁻¹) provide a benchmark for verifying the target compound’s structure .

Biological Activity

1-{4-[(4-Chlorobenzyl)oxy]phenyl}-5-oxopyrrolidine-3-carboxylic acid is a compound of significant interest due to its potential biological activities, including antimicrobial, anticancer, and enzyme inhibition properties. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Molecular Formula: C18H16ClNO4
Molecular Weight: 345.78 g/mol
IUPAC Name: 1-{4-[(4-chlorobenzyl)oxy]phenyl}-5-oxopyrrolidine-3-carboxylic acid
CAS Number: 96449-92-2

The compound features a pyrrolidine ring and a carboxylic acid functional group, which are critical for its biological activity. The presence of the chlorobenzyl group enhances its lipophilicity, potentially affecting its bioavailability and interaction with biological targets.

Antimicrobial Activity

Research indicates that derivatives of compounds similar to 1-{4-[(4-Chlorobenzyl)oxy]phenyl}-5-oxopyrrolidine-3-carboxylic acid exhibit varying degrees of antimicrobial activity. For instance, studies have shown that related compounds demonstrate significant inhibitory effects against bacterial strains such as Salmonella typhi and Bacillus subtilis . The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Properties

The anticancer potential of the compound has been explored through various in vitro studies. Compounds with similar structural motifs have shown promise in inhibiting cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. The specific pathways involved often include the modulation of signaling cascades such as the MAPK/ERK pathway .

Enzyme Inhibition

1-{4-[(4-Chlorobenzyl)oxy]phenyl}-5-oxopyrrolidine-3-carboxylic acid may also act as an inhibitor for key enzymes involved in disease processes. For example, studies on related compounds have identified them as inhibitors of xanthine oxidoreductase (XOR), which plays a crucial role in uric acid metabolism and is a target for gout therapies .

The biological activity of 1-{4-[(4-Chlorobenzyl)oxy]phenyl}-5-oxopyrrolidine-3-carboxylic acid is likely mediated through several mechanisms:

  • Receptor Binding : The chlorobenzyl group may facilitate binding to specific cellular receptors or enzymes.
  • Structural Stability : The pyrrolidine ring enhances the compound's stability and bioavailability.
  • Inhibition Pathways : Interaction with metabolic enzymes can lead to altered biochemical pathways in target cells.

Research Findings and Case Studies

A selection of relevant studies highlights the biological activities associated with this compound:

Study ReferenceFindings
Identified as a potent XOR inhibitor with IC50 values comparable to established drugs.
Demonstrated moderate to strong antibacterial activity against several strains.
Showed potential in inducing apoptosis in cancer cell lines through specific signaling pathway modulation.

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